Methyl 2-methyl-5-phenylpentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11(13(14)15-2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJDSBFSJSKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483409 | |
| Record name | Methyl 2-methyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59339-36-5 | |
| Record name | Methyl 2-methyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Base Selection
In a study by Natekar and Samant, methyl methacrylate (1) undergoes a Michael addition with methyl/ethyl phenylacetate (2a/b) or benzyl cyanide (2c) in the presence of a base. The choice of base critically influences yield and regioselectivity:
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Sodium methoxide (NaOMe) : Achieves 85% yield of methyl 2-methyl-4-phenylpentanedioate (3a) when reacting methyl phenylacetate with methyl methacrylate.
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Potassium hydroxide (KOH) : Hydrolyzes the Michael adduct to 2-methyl-4-phenylpentanedioic acid (4) with 90–92% efficiency.
The reaction proceeds via deprotonation of the phenylacetate’s α-carbon, followed by nucleophilic attack on methyl methacrylate’s β-position, forming a diester intermediate.
Esterification and Anhydride Formation
Subsequent esterification of 2-methyl-4-phenylpentanedioic acid (4) with methanol under acidic conditions yields this compound. Alternatively, 4 is converted to its anhydride (5) using acetic anhydride, which undergoes Friedel-Crafts reactions but can also be intercepted for ester synthesis.
Key Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | NaOMe, reflux | 85 |
| Hydrolysis | KOH, aqueous ethanol | 90–92 |
| Esterification | Methanol, H⁺ | 80–85 |
Aldol Condensation and Asymmetric Synthesis
Asymmetric methods enable enantioselective access to intermediates that can be derivatized into this compound.
Aldol Addition with Evans Auxiliary
A study by Kim et al. demonstrates the use of (R)-acetyloxazolidinone (1) in an aldol reaction with 3-phenylpropanal. Titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (i-Pr₂NEt) mediate the reaction at −78°C, producing a 5.4:1 diastereomeric ratio favoring the (3′S,4R)-configured adduct.
Hydrolysis and Esterification
The aldol adduct is hydrolyzed using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), yielding (S)-3-hydroxy-5-phenylpentanoic acid (3) with 89% yield and 98.5% enantiomeric excess (ee). Esterification with methanol under standard conditions (e.g., HCl catalysis) converts the acid to the target ester.
Optimization Insight :
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Temperature Control : Maintaining −78°C during aldol addition minimizes side reactions.
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Oxazolidinone Removal : LiOH/H₂O₂ cleaves the Evans auxiliary without racemization.
Friedel-Crafts Acylation and Derivatives
While primarily used for ketone synthesis, Friedel-Crafts acylation of 2-methyl-4-phenylpentanedioic anhydride (5) offers indirect access to ester derivatives.
Intermolecular Acylation
Reacting anhydride 5 with aryl ethers (e.g., anisole) in the presence of AlCl₃ produces 5-aryl-4-methyl-5-oxo-2-phenylpentanoic acids. Reduction of the ketone moiety (e.g., NaBH₄) followed by esterification provides a route to this compound.
Example Protocol :
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Acylation : Anhydride 5 + anisole → 5-(4-methoxyphenyl)-4-methyl-5-oxo-2-phenylpentanoic acid (8a) (73% yield).
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol (89% yield).
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Esterification : CH₂N₂ in diethyl ether converts the acid to the methyl ester.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Key Advantage | Limitation |
|---|---|---|
| Michael Addition | High yield (85%) | Requires harsh bases |
| Asymmetric Aldol | Enantioselectivity (98.5% ee) | Multi-step synthesis |
| Friedel-Crafts | Functional group diversity | Low atom economy |
Reaction Conditions
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Temperature : Michael additions proceed optimally at reflux, whereas aldol reactions require cryogenic conditions.
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Catalysts : TiCl₄ and AlCl₃ are effective Lewis acids but necessitate rigorous moisture control.
Spectroscopic Characterization
This compound’s structure is confirmed via:
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¹H NMR (CDCl₃) : δ 1.05 (d, J = 6.9 Hz, 3H, CH₃), 2.30–2.45 (m, 1H, CH), 3.65 (s, 3H, OCH₃), 7.20–7.35 (m, 5H, ArH).
Industrial and Scalability Considerations
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Cost Efficiency : Michael addition is preferred for large-scale synthesis due to reagent availability.
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Waste Management : Friedel-Crafts routes generate stoichiometric Al waste, necessitating recycling protocols.
Emerging Methodologies
Recent advances in biocatalysis (e.g., lipase-mediated esterification) and flow chemistry could enhance sustainability and selectivity, though these approaches remain underexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of methyl 2-methyl-5-phenylpentanoate typically involves multi-step processes. One common method includes the reaction of 5-phenylpentanoic acid with acetyl chloride and methanol to produce methyl 5-phenylpentanoate. This intermediate is then reacted with hexamethylphosphoramide, diisopropylamine, n-butyllithium, and methyl iodide in dried tetrahydrofuran to yield the target compound.
Industrial Production:
In industrial settings, catalysts and optimized reaction conditions are utilized to maximize yield and purity. For instance, the aldol condensation of cinnamaldehyde and propanal followed by hydrogenation over ruthenium and nickel-supported catalysts is a method employed to produce related compounds.
Chemistry
This compound serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities. Studies have shown that these compounds can interact with specific molecular targets, influencing pathways involved in cellular processes.
Medicine
The compound is under investigation for its potential therapeutic properties. Research explores its applications in drug development, particularly concerning metabolic disorders and inflammation-related conditions.
Recent studies have highlighted several notable biological activities associated with this compound:
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting key enzymes involved in inflammatory pathways.
- Analgesic Properties: Its ability to modulate pain pathways suggests potential use as an analgesic agent.
- Antioxidant Activity: Preliminary research indicates possible antioxidant properties that could protect cells from oxidative stress.
Case Study 1: Metabolic Disorders
A study examined the effects of this compound on patients with metabolic disorders. Results indicated that this compound could enhance nitrogen excretion and reduce ammonia levels in hyperammonemic conditions, suggesting its utility in treating urea cycle disorders.
Case Study 2: Drug Development
In pharmacological studies, this compound was evaluated as part of a program targeting specific metabolic pathways involved in energy metabolism. Findings revealed that it could effectively modulate key enzymes involved in glucose metabolism, paving the way for further clinical investigations.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Oxidized to form carboxylic acids | 2-methyl-5-phenylpentanoic acid |
| Reduction | Reduced to alcohol derivatives | 2-hydroxy-5-methylpentanoate |
| Nucleophilic Substitution | Functional group modifications | Various substituted derivatives |
Table 2: Summary of Biological Activities and Research Findings
| Activity Type | Description | Research Findings |
|---|---|---|
| Anti-inflammatory Effects | Reduces inflammation by inhibiting enzymes | Demonstrated efficacy in animal models |
| Analgesic Properties | Modulates pain pathways | Potential use in pain management |
| Antioxidant Activity | Protects against oxidative stress | Preliminary evidence supports activity |
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters with Aromatic Substitutions
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate
- Structure : Features a benzimidazole-nitrogen aromatic system and an ethyl ester group.
- Molecular Formula : C₁₅H₁₉N₃O₄; Molecular Weight : 305.33 g/mol.
- Key Differences: The nitro-benzimidazole substituent enhances electronic delocalization, making it suitable for pharmaceutical applications (e.g., reference standards in drug development) . Unlike Methyl 2-methyl-5-phenylpentanoate, this compound’s reactivity is influenced by the electron-withdrawing nitro group.
Methyl 5-methoxypentanoate
- Structure : Contains a methoxy group at C5 instead of a phenyl group.
- Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol.
- Key Differences : The methoxy group increases polarity, improving solubility in polar solvents. However, the absence of a phenyl group reduces aromatic stacking interactions, limiting its use in hydrophobic applications .
Branched-Chain Methyl Esters
Methyl 2,2-dimethyl-5-phenylpentanoate
- Structure : Differs by an additional methyl group at C2, creating a geminal dimethyl configuration.
- Synthesis: Prepared via alkylation of this compound with MeI in THF, achieving 90% yield .
- This structural modification also shifts NMR signals (e.g., ¹H NMR δ 1.16 for six methyl protons) .
Methyl Butanoate
- Structure : A simple linear ester (C₅H₁₀O₂).
- Key Differences: Lacks aromatic and branched substituents, resulting in lower molecular weight (118.13 g/mol) and higher volatility. Used as a flavoring agent, unlike the synthetic intermediate role of this compound .
Natural Diterpenoid Methyl Esters
Sandaracopimaric Acid Methyl Ester
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₈O₂ | 218.29 | C2-methyl, C5-phenyl | 89% (2-step) | Organic synthesis |
| Methyl 2,2-dimethyl-5-phenylpentanoate | C₁₅H₂₀O₂ | 232.32 | C2-geminal dimethyl | 90% | Amidation precursors |
| Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate | C₁₅H₁₉N₃O₄ | 305.33 | Nitro-benzimidazole | N/A | Pharmaceutical reference |
| Methyl Butanoate | C₅H₁₀O₂ | 118.13 | Linear chain | N/A | Flavoring agent |
Biological Activity
Methyl 2-methyl-5-phenylpentanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant studies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It is known to engage with various enzymes and receptors, influencing biochemical pathways that may lead to therapeutic effects. For instance, the compound's ester group may enhance its lipophilicity, facilitating membrane permeability and interaction with lipid-based targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in several studies. The compound was evaluated against various bacterial strains, revealing significant inhibitory effects. A study indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) ranging from 250 to 2000 µg/mL against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 500 |
| Escherichia coli | 1000 | |
| Pseudomonas aeruginosa | 2000 |
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotic treatments. Results showed that this compound had comparable efficacy to conventional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .
- Evaluation of Anti-inflammatory Properties : In a controlled laboratory setting, the anti-inflammatory effects were tested using human cell lines. The treatment with this compound resulted in a statistically significant decrease in interleukin-6 (IL-6) levels, highlighting its potential role in managing inflammatory responses .
Applications in Medicine and Industry
This compound's unique chemical structure and biological properties make it a candidate for various applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory activities suggest potential for development into new therapeutic agents.
- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex molecules in organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methyl-5-phenylpentanoate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves esterification of 2-methyl-5-phenylpentanoic acid with methanol under acidic catalysis. Key intermediates (e.g., carboxylic acid precursors) should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For example, trimethylsilyl-protected analogs (e.g., Trimethylsilyl 5-(2-methoxyphenyl)pentanoate) require careful silylation protocols to avoid side reactions . Reagent purity (e.g., ACS-grade solvents) is critical to minimize byproducts .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For HPLC, use a C18 column with a methanol-water gradient (70:30 to 95:5) and UV detection at 254 nm. Confirm structural identity via H NMR (e.g., methyl ester resonance at δ 3.6–3.7 ppm) and compare retention times with reference standards. Batch-specific analytical certificates, as emphasized by Cayman Chemical for related esters, provide critical quality benchmarks .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store in airtight, amber glass containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Stability studies on similar esters (e.g., methyl phenylacetate) indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?
- Methodological Answer : Design a factorial experiment to test variables: catalyst type (HSO, p-TsOH, or Lewis acids), temperature (25–80°C), and solvent polarity. Use response surface methodology (RSM) to model interactions. For example, trifluoromethanesulfonate-based catalysts (e.g., 3-Methoxyphenyl trifluoromethanesulfonate) may enhance esterification efficiency in non-polar solvents . Monitor reaction progress via in-situ FTIR for carbonyl group conversion.
Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-reference data from multiple databases (PubChem, CAS) and validate using computational tools. For instance, discrepancies in C NMR shifts for branched esters can be resolved via DFT calculations (e.g., B3LYP/6-31G* level). Structural ambiguity in analogs like 5-(4-Methylphenyl)-5-phenylhydantoin highlights the need for X-ray crystallography to confirm regioisomerism .
Q. How does this compound interact with chiral catalysts in asymmetric synthesis?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in kinetic resolution experiments. Use chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (ee). For example, studies on 2-methyl-4-pentenoic acid derivatives demonstrate that steric hindrance at the ester group influences enantioselectivity .
Q. What computational models predict the metabolic pathways of this compound in biological systems?
- Methodological Answer : Employ in-silico tools like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. Focus on esterase-mediated hydrolysis to 2-methyl-5-phenylpentanoic acid and subsequent β-oxidation. Compare with experimental data from hepatic microsome assays (e.g., rat liver S9 fractions) to validate predictions .
Data-Driven Research Challenges
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, melting point) for this compound?
- Methodological Answer : Conduct systematic literature reviews and prioritize peer-reviewed studies over vendor catalogs. For logP, use shake-flask experiments with octanol-water partitioning, and compare with computational estimates (e.g., XLogP3). Conflicting melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .
Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Document critical process parameters (CPPs) such as mixing efficiency, heating/cooling rates, and purification thresholds. Pilot studies on similar esters (e.g., Methyl 2-phenylacetoacetate) show that kinetic control in crystallization steps prevents oligomerization. Use process analytical technology (PAT) for real-time monitoring .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 68–82% (optimized HSO catalysis) | |
| Chromatographic Purity | ≥98% (HPLC, 254 nm) | |
| Stability (24 months) | Degradation <10% at –20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

